4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride
Description
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid; dihydrochloride is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a pyrrolidin-3-ylmethyl group and a carboxylic acid moiety. The dihydrochloride form indicates that it is a salt formed with two equivalents of hydrochloric acid, enhancing its solubility in water.
Properties
IUPAC Name |
4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c1-6-9(10(13)14)15-8(12-6)4-7-2-3-11-5-7;;/h7,11H,2-5H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUCTSURIFJTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CCNC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidin-3-ylmethyl Group: This step often involves the alkylation of the thiazole ring with a pyrrolidine derivative. The reaction conditions typically require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring, potentially reducing it to a dihydrothiazole derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where various substituents can be introduced at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and solvents such as dichloromethane (DCM).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid, have demonstrated significant antimicrobial properties. A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications to the thiazole ring can enhance antibacterial efficacy . The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways makes it a candidate for further development as an antibiotic.
Anticonvulsant Activity
Research indicates that thiazole-based compounds possess anticonvulsant properties. For instance, a series of thiazole derivatives were synthesized and tested for their effectiveness against seizures induced by pentylenetetrazol (PTZ) in animal models. The results showed that certain structural modifications led to increased protective effects against seizures, suggesting that 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid may also exhibit similar anticonvulsant activity .
Anticancer Potential
Thiazole derivatives are increasingly recognized for their anticancer activities. Studies have shown that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines. For example, certain thiazole derivatives were found to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and death . The presence of the pyrrolidine group in this compound may further enhance its interaction with biological targets involved in cancer progression.
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid; dihydrochloride is largely dependent on its interaction with biological targets. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine moiety may enhance binding affinity and specificity to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the pyrrolidin-3-ylmethyl group.
2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid: The carboxylic acid group is at the 4-position instead of the 5-position.
Uniqueness
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid; dihydrochloride is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the methyl and pyrrolidin-3-ylmethyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Biological Activity
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid features a thiazole ring, which is known for its bioactivity. The presence of the pyrrolidine moiety enhances its interaction with biological targets. The dihydrochloride salt form improves solubility, making it more suitable for pharmacological studies.
1. Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. A study reported that thiazole-pyridine hybrids showed better anti-breast cancer efficacy than standard drugs like 5-fluorouracil, with IC50 values as low as 5.71 μM .
2. Antioxidant Activity
Thiazole compounds are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of thiazole exhibited strong antioxidant activity through DPPH radical scavenging assays . This property may contribute to their potential in treating conditions linked to oxidative damage.
3. Antimicrobial Effects
The antimicrobial activity of thiazole derivatives has been well documented. Compounds similar to 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 3.12 and 12.5 μg/mL, indicating potent antibacterial properties .
The biological activity of thiazole derivatives can often be attributed to their ability to interact with specific enzymes or receptors in the body. For instance, some studies have highlighted their role as inhibitors of bacterial topoisomerases, which are essential for bacterial DNA replication and transcription . Additionally, the interaction with cancer cell pathways has been observed through molecular dynamics simulations, indicating hydrophobic contacts with target proteins .
Case Studies
Several case studies have explored the therapeutic applications of thiazole derivatives:
- Diabetes Management : A study demonstrated that a related thiazole compound improved insulin sensitivity and lipid profiles in diabetic rat models, suggesting potential use in managing type 2 diabetes .
- Anticancer Efficacy : In vitro evaluations showed that certain thiazole derivatives significantly inhibited cell proliferation in various cancer types, supporting their development as anticancer agents .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach is to react pyrrolidine derivatives with thiazole precursors under acidic conditions. For example, a dihydrochloride salt can be formed by treating the free base with hydrochloric acid (HCl) in aqueous medium, followed by controlled heating to 50°C to achieve crystallization . Key intermediates, such as 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid dihydrochloride, may require purification via column chromatography using polar solvents .
Basic: What analytical techniques confirm its purity and structural integrity?
Answer:
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95%) by comparing retention times against standards .
- FTIR : Functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and pyrrolidine N-H stretches are verified .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Yield optimization requires systematic parameter adjustments:
- Temperature : Heating intermediates to 50°C during HCl addition enhances solubility and reduces byproducts .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may improve cyclization efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., ethyl acetate) aid crystallization .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Impurity Profiling : Use LC-MS to identify and quantify side products (e.g., chlorinated derivatives) that may interfere with bioassays .
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., ampicillin for antimicrobial tests) .
Advanced: What stability considerations are critical under different storage conditions?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the thiazole ring.
- Humidity : Desiccants (e.g., silica gel) minimize deliquescence due to the hygroscopic dihydrochloride salt .
- Light Exposure : Amber vials protect against photodegradation of the pyrrolidine moiety .
Advanced: How is the compound’s structure characterized using spectroscopic methods?
Answer:
- NMR : ¹H NMR (DMSO-d₆) reveals pyrrolidine protons (δ 2.8–3.2 ppm) and thiazole methyl groups (δ 2.5 ppm). ¹³C NMR confirms the carboxylic acid carbon at ~170 ppm .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms dihydrochloride salt formation .
Basic: What structural features are critical for its pharmacological activity?
Answer:
- Thiazole Core : Essential for electron-deficient binding to enzyme active sites (e.g., kinase inhibitors).
- Pyrrolidine Substituent : Enhances solubility and membrane permeability via amine protonation .
- Carboxylic Acid Group : Facilitates salt formation and interaction with polar residues in target proteins .
Advanced: How are synthesis-derived impurities identified and mitigated?
Answer:
- Byproduct Analysis : Chlorinated impurities (e.g., 4-Amino-3,6-dichloropyridine-2-carboxylic acid) are detected via GC-MS and minimized by reducing excess HCl in reactions .
- Recrystallization : Multi-solvent systems (water:ethanol gradients) selectively precipitate the target compound .
Advanced: What in vitro models are suitable for evaluating its pharmacological potential?
Answer:
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., CYP450 isoforms) to measure IC₅₀ values.
- Cell Viability Assays : MTT assays in cancer cell lines (e.g., MCF-7) assess cytotoxicity .
- Membrane Permeability : Caco-2 monolayers predict intestinal absorption using LC-MS quantification .
Basic: What safety precautions are required during handling?
Answer:
- PPE : Gloves and goggles are mandatory to avoid skin/eye contact with corrosive HCl residues.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .
- First Aid : Immediate rinsing with water for exposure, followed by medical consultation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
